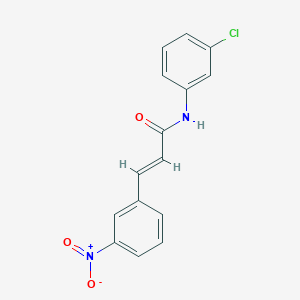

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-12-4-2-5-13(10-12)17-15(19)8-7-11-3-1-6-14(9-11)18(20)21/h1-10H,(H,17,19)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNVULOSTOJUBS-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 3-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to an amide formation reaction with an appropriate amine under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorinated Derivatives

- 4-Chloro vs. 3-Chloro Substitution :

- 4-Chlorocinnamanilides (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide) exhibit submicromolar activity against Staphylococcus aureus and MRSA .

- In contrast, 3-chloro substitution (as in the target compound) may enhance binding to bacterial targets due to meta-position effects, as meta-substituted anilides are associated with higher antimicrobial activity .

Nitro-Substituted Derivatives

- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which can increase electrophilicity and interaction with microbial enzymes. For example: Nitro-substituted isomers (e.g., compounds 17 and 18 in ) showed structural dissimilarity in PCA and Tanimoto analyses, suggesting unique binding modes compared to chloro or trifluoromethyl analogs .

Antimicrobial Activity

- The target compound’s 3-nitro group may enhance Gram-positive activity but reduce solubility compared to CF₃-substituted analogs.

Physicochemical Properties

Lipophilicity

- Experimental logD₇.₄ values for chlorinated cinnamanilides range from 2.5–4.0 , while nitro-substituted derivatives (e.g., compound 18 in ) show higher lipophilicity (logD₇.₄ ~4.5) due to the nitro group’s hydrophobic contribution .

- Higher lipophilicity correlates with improved membrane penetration but increases cytotoxicity risks .

Electronic Effects

Cytotoxicity and Selectivity

- Chlorinated cinnamanilides with logD >4.0 (e.g., compound 2q in ) showed cytotoxicity (IC₅₀ = 5–10 µM), whereas analogs with balanced lipophilicity (e.g., compound 2j, logD ~3.5) retained efficacy with minimal toxicity .

- The target compound’s nitro group may elevate cytotoxicity risks, necessitating further in vitro testing.

Structural and Similarity Analysis

- Principal Component Analysis (PCA) : Nitro-substituted cinnamanilides occupy distinct regions in PCA plots compared to chloro or CF₃ analogs, suggesting divergent pharmacophores .

- Tanimoto Similarity: The target compound shares <50% similarity with non-nitro analogs, underscoring unique structural features .

Biological Activity

(2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, commonly referred to as a nitrophenyl derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a chlorophenyl and a nitrophenyl moiety, contributing to its pharmacological properties.

- Chemical Formula : C15H11ClN2O3

- CAS Number : 338978-62-4

- Molecular Structure : Chemical Structure

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on enzymatic inhibition.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example, it has shown significant cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values were determined to be 5.02 µM for MCF-7 and 15.24 µM for MDA-MB-231 cells, indicating a promising potential for further development in cancer therapeutics .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.02 |

| MDA-MB-231 | 15.24 |

The compound appears to induce apoptosis in cancer cells, as evidenced by JC-1 staining assays that measure mitochondrial membrane potential (ΔΨm). After treatment with this compound, a significant decrease in ΔΨm was observed, suggesting that the compound triggers intrinsic apoptotic pathways .

Enzyme Inhibition Studies

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on urease. Urease inhibition is crucial in treating conditions such as urinary tract infections and certain types of kidney stones. Preliminary findings indicate that this compound exhibits competitive inhibition against urease with a Ki value of approximately 0.065 µM .

Case Studies and Research Findings

- Study on Antiproliferative Effects :

- Toxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.